![molecular formula C15H14BrNO3 B5811881 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693812-22-5](/img/structure/B5811881.png)
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO3 It is a derivative of phenoxyacetamide, featuring a bromine atom and a hydroxymethyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves the following steps:
Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenol ring.
Esterification: The brominated phenol is then reacted with chloroacetyl chloride to form the corresponding ester.
Amidation: The ester is subsequently treated with aniline to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-[2-bromo-4-(carboxy)phenoxy]-N-phenylacetamide.
Reduction: 2-[2-hydroxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide.
Substitution: 2-[2-(substituted)-4-(hydroxymethyl)phenoxy]-N-phenylacetamide.
Scientific Research Applications
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-[2-fluoro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with a fluorine atom instead of bromine.
2-[2-iodo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPFNRJJILLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358416 |
Source


|
| Record name | ZINC00470609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693812-22-5 |
Source


|
| Record name | ZINC00470609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
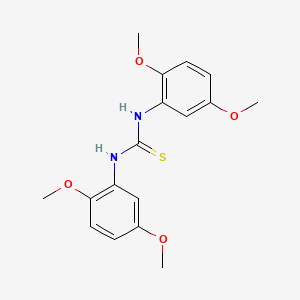

![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
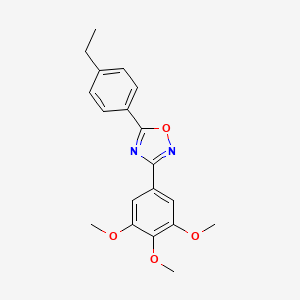

![METHYL 2-(2-METHYL-4H-[1,3]THIAZOLO[5,4-B]INDOL-4-YL)ACETATE](/img/structure/B5811857.png)
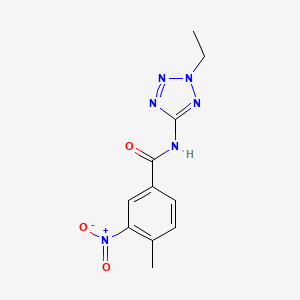

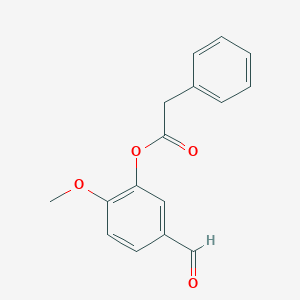
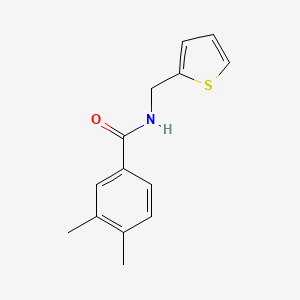
![N~2~-[(4-chlorophenyl)sulfonyl]-N-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
